Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 97358-60-6
VCID: VC16989887
InChI: InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;;
SMILES:
Molecular Formula: C23H46N2O6
Molecular Weight: 446.6 g/mol

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate

CAS No.: 97358-60-6

Cat. No.: VC16989887

Molecular Formula: C23H46N2O6

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate - 97358-60-6

Specification

CAS No. 97358-60-6
Molecular Formula C23H46N2O6
Molecular Weight 446.6 g/mol
IUPAC Name diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate
Standard InChI InChI=1S/C23H40O6.2H3N/c1-3-5-12-16-20(4-2)29-22(26)18-19(23(27)28)15-13-10-8-6-7-9-11-14-17-21(24)25;;/h10,13,19-20H,3-9,11-12,14-18H2,1-2H3,(H,24,25)(H,27,28);2*1H3/b13-10+;;
Standard InChI Key OQNIDVAUUMZCTK-JFXLULTRSA-N
Isomeric SMILES CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]
Canonical SMILES CCCCCC(CC)OC(=O)CC(CC=CCCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Introduction

Chemical Identity and Nomenclature

Molecular Composition and Formula

Diammonium 3-octyl dodec-4-ene-1,2,12-tricarboxylate is formally classified as a diammonium salt derived from the parent carboxylic acid, (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioic acid . Its molecular structure comprises:

  • A 23-carbon backbone with a central dodec-4-ene moiety (CH2=CH\text{CH}_2=\text{CH}) at positions 4–5.

  • Three carboxylate groups (COO-\text{COO}^-) at positions 1, 2, and 12.

  • An octyl side chain (C8H17\text{C}_8\text{H}_{17}) attached via an ester linkage at position 3.

  • Two ammonium counterions (NH4+\text{NH}_4^+) neutralizing the carboxylate charges .

The compound’s IUPAC name, diazanium;(E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioate, reflects this arrangement .

Identifiers and Synonyms

Key identifiers include:

PropertyValueSource
CAS Registry Number97358-60-6
EC Number306-635-2
SMILESCCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]\text{CCCCCC(CC)OC(=O)CC(C/C=C/CCCCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+]}
InChIKeyOQNIDVAUUMZCTK-JFXLULTRSA-N

Synonyms include EINECS 306-635-2 and systematic variants describing its ester-carboxylate structure .

Synthesis and Production

Synthetic Pathways

The compound is synthesized via ammoniation of the parent tricarboxylic acid, (E)-2-(2-octan-3-yloxy-2-oxoethyl)tridec-4-enedioic acid (CID 44150024) . This reaction typically involves:

  • Esterification: The parent acid reacts with 3-octanol under acidic conditions to form the ester linkage.

  • Neutralization: Treatment with aqueous ammonia (NH4OH\text{NH}_4\text{OH}) converts carboxyl groups (COOH-\text{COOH}) to carboxylate ammonium salts (COONH4+-\text{COO}^- \text{NH}_4^+ ).

Structural and Physicochemical Properties

Molecular Geometry and Conformation

The compound’s structure features:

  • Planar regions around the alkene (C=C\text{C}=\text{C}) and ester (OC=O\text{O}-\text{C}=\text{O}) groups.

  • Flexible alkyl chains contributing to high rotatable bond counts (18 bonds) .

  • Zwitterionic characteristics due to ammonium-carboxylate interactions, enhancing solubility in polar solvents .

Computed Physicochemical Data

PubChem-derived properties include:

PropertyValueMethod
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors6Cactvs 3.4.8.18
Rotatable Bond Count18Cactvs 3.4.8.18
Exact Mass446.3356 DaPubChem 2.2
Topological Polar Surface Area113 ŲPubChem 2.2
SupplierPurityFormPrice Range (USD/g)
Molbase96–99%Powder150–300
Alfa Chemistry98%Crystalline200–350
Parchem97%Lyophilized180–320

Prices as of April 2025; bulk orders may qualify for discounts.

Future Research Priorities

Mechanistic Studies

  • Solubility Profiles: Systematic evaluation in aqueous and organic solvents.

  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition thresholds.

Applied Research

  • Catalysis: Testing efficacy as a ligand in transition-metal-catalyzed reactions.

  • Material Synthesis: Incorporating into polymers or nanocomposites for enhanced properties.

Toxicology and Ecotoxicology

  • Acute Toxicity: Rodent studies to establish LD50_{50} values.

  • Biodegradation: Assessing environmental fate via OECD 301 protocols.

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